molecular formula C9H17NO2 B12904056 4-(2-Aminoethyl)cyclohexanecarboxylic acid

4-(2-Aminoethyl)cyclohexanecarboxylic acid

Cat. No.: B12904056
M. Wt: 171.24 g/mol
InChI Key: HFTGWHYUKOUNOV-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexanecarboxylic acid, where an aminoethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods

In industrial settings, the production of 4-(2-Aminoethyl)cyclohexanecarboxylic acid may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Aminoethyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to bind to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A precursor in the synthesis of 4-(2-Aminoethyl)cyclohexanecarboxylic acid.

    Tranexamic acid: A similar compound with a different substitution pattern on the cyclohexane ring.

    Cyclohexanecarboxylic acid, 4-(2-aminoethyl)-, methyl ester: A methyl ester derivative of the compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-(2-aminoethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8H,1-6,10H2,(H,11,12)

InChI Key

HFTGWHYUKOUNOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCN)C(=O)O

Origin of Product

United States

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